Spiro[5.5]undecane-1,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[5.5]undecane-1,9-dione is a spirocyclic compound characterized by a unique structure where two cyclohexane rings are connected through a single carbon atom, forming a spiro center. This compound is notable for its chiral properties and the helicity of its spirane skeleton, which contributes to its interesting stereochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Spiro[5.5]undecane-1,9-dione can be synthesized through various methods. One common approach involves the ZnMe2-promoted alkynylation of salicylaldehyde followed by HCO2H-mediated dearomatizative cyclization. This method is efficient for constructing an all-carbon quaternary spirocenter . Another method includes the use of asymmetric alkylation and reduction using C2-symmetric cycloalkane-1,2-diols as chiral auxiliaries .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Spiro[5.5]undecane-1,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, bromination of 7,11-diphenylthis compound in dichloromethane indicates the involvement of proximity effects, leading to the formation of bridged acetal and ether derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include ZnMe2 for alkynylation, HCO2H for dearomatizative cyclization, and bromine for bromination reactions. The conditions typically involve moderate temperatures and specific solvents like dichloromethane .
Major Products: The major products formed from these reactions include polyfunctionalized spiro[5.5]undecanes and dispiro[4.2.5.2]pentadecanes, which are synthesized through domino autocatalytic reactions involving imines and Meldrum’s acid .
Scientific Research Applications
Spiro[5.5]undecane-1,9-dione has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for designing antituberculosis agents targeting the MmpL3 protein of Mycobacterium tuberculosis . Additionally, its unique structural features make it valuable in the synthesis of natural product motifs and other biologically active compounds .
Mechanism of Action
The mechanism of action of spiro[5.5]undecane-1,9-dione involves its interaction with specific molecular targets and pathways. For example, in its role as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . The flipping of the six-membered rings in its structure also contributes to its conformational equilibrium and enantiomeric inversion .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to spiro[5.5]undecane-1,9-dione include spiro[4.4]nonane-1,6-dione, spiro[4.5]decane-1,6-dione, and spiro[5.5]undecane-1,7-dione . These compounds share the spirocyclic framework but differ in the size and substitution patterns of the rings.
Uniqueness: this compound is unique due to its specific spirocyclic structure, which imparts distinct stereochemical properties and reactivity. Its ability to form stable enantiomers and undergo various functionalization reactions makes it a valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
32257-52-6 |
---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
spiro[5.5]undecane-3,11-dione |
InChI |
InChI=1S/C11H16O2/c12-9-4-7-11(8-5-9)6-2-1-3-10(11)13/h1-8H2 |
InChI Key |
HGXNNCGDLPZGJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCC(=O)CC2)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.